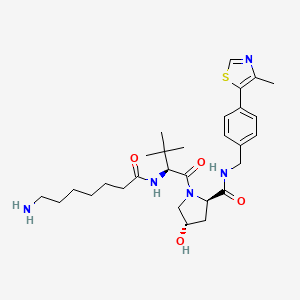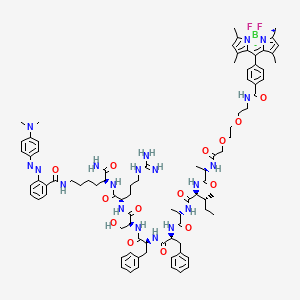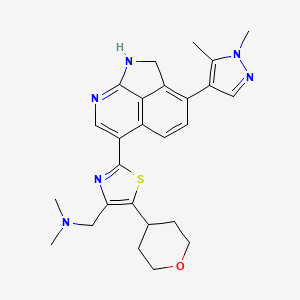
Hpk1-IN-42
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematopoietic progenitor kinase 1 inhibitor 42 (Hpk1-IN-42) is a potent and selective inhibitor of hematopoietic progenitor kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. HPK1 negatively regulates activation signals in multiple immune cells, making it an attractive therapeutic target for various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-42 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Hpk1-IN-42 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Hpk1-IN-42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HPK1 in various chemical pathways.
Biology: Investigated for its effects on immune cell signaling and function.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to modulate immune responses.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mecanismo De Acción
Hpk1-IN-42 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition disrupts the downstream signaling pathways involved in immune cell activation and function. Specifically, this compound prevents the phosphorylation of key proteins such as SLP-76, which are essential for T-cell receptor signaling. This leads to enhanced T-cell activation and anti-tumor immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Several other HPK1 inhibitors have been developed, including:
NDI-101150: A potent and selective HPK1 inhibitor with a differentiated pharmacology profile.
ISM9182A: Exhibits immune modulatory activity and robust anti-tumor effects.
Compound K: Enhances T-cell immune responses and has shown efficacy in combination with anti-PD1 therapy.
Uniqueness of Hpk1-IN-42
This compound is unique due to its high selectivity and potency against HPK1. It has demonstrated significant efficacy in preclinical models, particularly in enhancing T-cell activation and anti-tumor immunity. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C26H30N6OS |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
1-[2-[5-(1,5-dimethylpyrazol-4-yl)-2,11-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-9-yl]-5-(oxan-4-yl)-1,3-thiazol-4-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C26H30N6OS/c1-15-19(13-29-32(15)4)17-5-6-18-21(12-28-25-23(18)20(17)11-27-25)26-30-22(14-31(2)3)24(34-26)16-7-9-33-10-8-16/h5-6,12-13,16H,7-11,14H2,1-4H3,(H,27,28) |
Clave InChI |
WAUOMYMLRFMESV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)C2=C3CNC4=NC=C(C(=C34)C=C2)C5=NC(=C(S5)C6CCOCC6)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


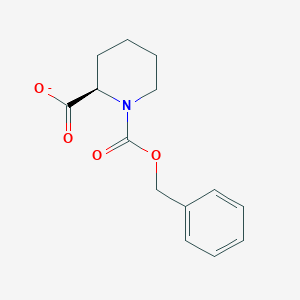
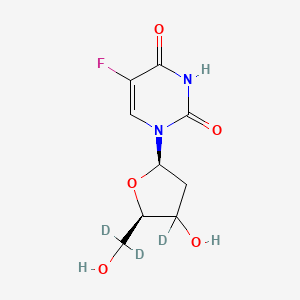
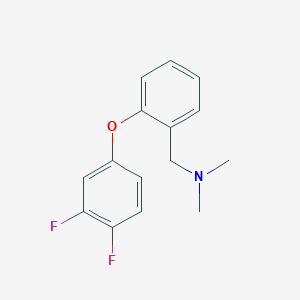

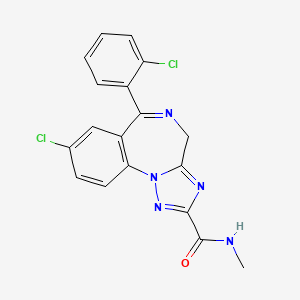

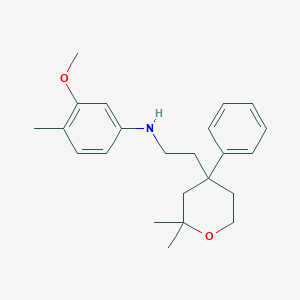
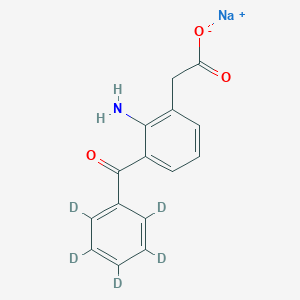
![N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine](/img/structure/B12367350.png)

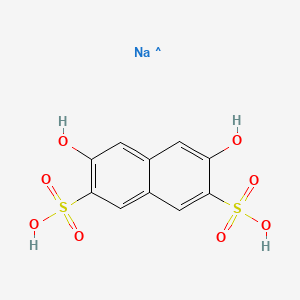
![N-[3-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]phenyl]-4-methoxybenzamide](/img/structure/B12367362.png)
